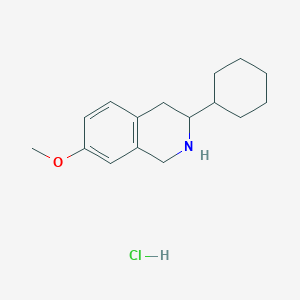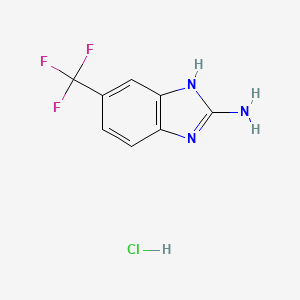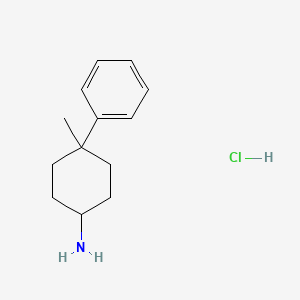
4-Methyl-4-phenylcyclohexan-1-amine hydrochloride
描述
4-Methyl-4-phenylcyclohexan-1-amine hydrochloride, also known as methamphetamine or crystal meth, is a highly addictive and illegal drug that is widely abused worldwide. Despite its negative reputation, this compound has been extensively studied by scientists due to its potential therapeutic applications in treating various medical conditions. In
科学研究应用
Despite its illegal status, 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine has been studied by scientists for its potential therapeutic applications. Methamphetamine has been shown to have promising effects in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. In addition, 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine has been found to have neuroprotective effects against Parkinson's disease and Alzheimer's disease.
作用机制
Methamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and pleasure. Methamphetamine also blocks the reuptake of these neurotransmitters, leading to an accumulation of them in the brain. This results in the intense euphoria and increased energy levels that are associated with 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine use.
生化和生理效应
Methamphetamine use can have a range of negative biochemical and physiological effects on the body. Methamphetamine use can cause elevated heart rate and blood pressure, which can lead to heart attack and stroke. Methamphetamine use can also cause damage to the liver, kidneys, and lungs. Chronic 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine use can also result in severe dental problems, such as tooth decay and gum disease.
实验室实验的优点和局限性
Methamphetamine is commonly used in laboratory experiments to study its effects on the brain and behavior. Methamphetamine has been found to be a useful tool for studying the neural mechanisms of addiction and drug abuse. However, the use of 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine in laboratory experiments is limited by its potential for abuse and addiction. Researchers must take precautions to ensure that 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine is used safely and responsibly in laboratory settings.
未来方向
There are many potential future directions for research on 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride. One area of research is the development of new drugs that target the same neurotransmitter systems as 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine, but with fewer negative side effects. Another area of research is the development of new therapies for addiction and drug abuse that target the neural mechanisms of addiction. Finally, there is a need for more research on the long-term effects of 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine use on the brain and body, as well as the potential for 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine to be used as a therapeutic agent in the treatment of various medical conditions.
Conclusion
In conclusion, 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride, or 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine, is a highly addictive and illegal drug that has potential therapeutic applications. While 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine use can have negative biochemical and physiological effects on the body, it has been studied extensively by scientists for its potential therapeutic applications. Future research on 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine will likely focus on the development of new drugs and therapies that target the neural mechanisms of addiction and drug abuse, as well as the long-term effects of 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine use on the brain and body.
属性
IUPAC Name |
4-methyl-4-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11;/h2-6,12H,7-10,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDGXHHOIBQACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-phenylcyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



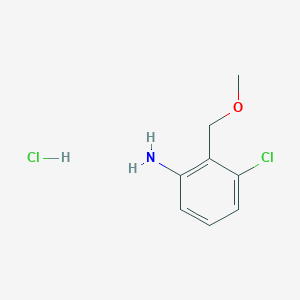
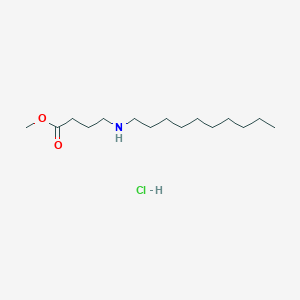
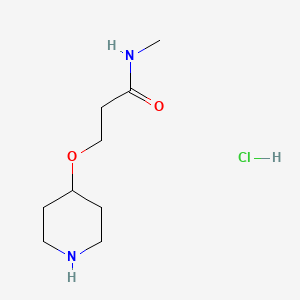
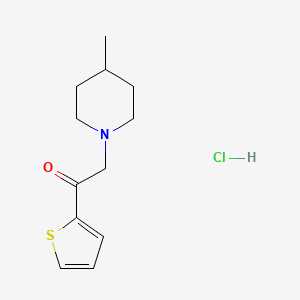
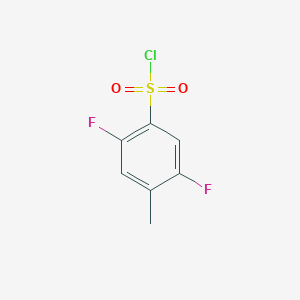
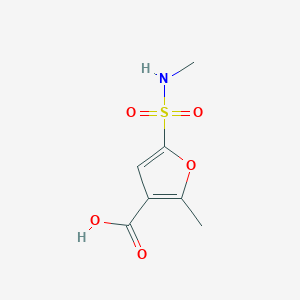

![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B1431702.png)
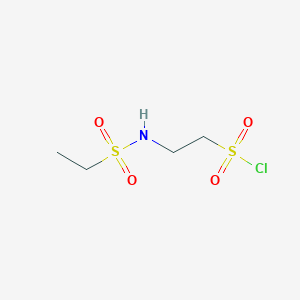
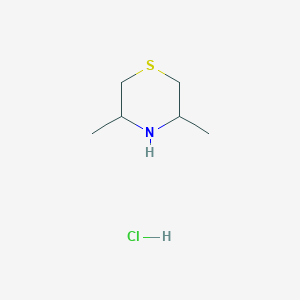
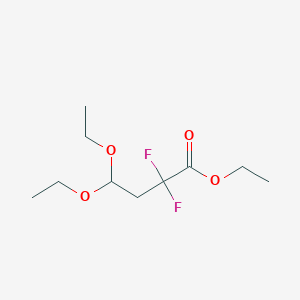
![2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1431710.png)
